GIRK2 Screening Assay Participation Confirms Target Engagement Context but Lacks Quantitative Readout
The compound was submitted to the Vanderbilt HTS campaign for GIRK2 activator discovery (AID 15621, VANDERBILT_HTS_GIRK2_MPD), confirming that the research community has explored its potential as a GIRK2 modulator [1]. No quantitative result (e.g., percent activation, EC50, efficacy) has been made publicly available for this specific compound in the PubChem BioAssay record [1]. By contrast, the well-characterized benchmark ML297 demonstrates EC50 = 160 nM at GIRK1/2 channels and is inactive on GIRK2 homomeric channels [2]. Without a quantitative data point for N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide, no potency, efficacy, or subtype-selectivity advantage can be claimed relative to ML297 or other established GIRK tool compounds.
| Evidence Dimension | GIRK2 functional activity (high-throughput thallium flux assay) |
|---|---|
| Target Compound Data | No quantitative data publicly available |
| Comparator Or Baseline | ML297: GIRK1/2 EC50 = 160 nM; inactive on GIRK2 homomeric channels [2] |
| Quantified Difference | Not calculable; target compound activity data absent |
| Conditions | Vanderbilt HTS thallium flux assay (AID 15621); HEK293 cells co-expressing GIRK1/2 or GIRK2 subunits [1] |
Why This Matters
Procurement must be informed by the absence of activity data: this compound's value as a GIRK2 tool or lead cannot be assessed without the missing quantitative readout.
- [1] PubChem BioAssay AID 15621. VANDERBILT_HTS_GIRK2_MPD. No activity data posted for CID/SID corresponding to CAS 1351645-80-1. View Source
- [2] Days E, et al. ML297 characterization: GIRK1/2 EC50 160 nM; inactive on GIRK2. PMID: 23762945. View Source
